

An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate</i>
Cat. No.:	B022916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a chemical compound of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, incorporating both a sulfonamide group and a propionate ester, suggests its potential as a versatile building block for the development of novel pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic drugs, including antibacterial, anti-inflammatory, and anticancer agents.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**, offering a technical resource for professionals in research and drug development.

Chemical and Physical Properties

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate, with the CAS Number 374067-94-4, is typically encountered as a pale yellow to pale brown solid.^[4] A summary of its key chemical and physical properties is presented in the table below. While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, general characteristics can be inferred from its structure and related compounds.

Property	Value	Source
CAS Number	374067-94-4	[4]
Molecular Formula	C ₁₂ H ₁₇ NO ₄ S	
Molecular Weight	271.33 g/mol	[5]
IUPAC Name	ethyl 2-[4-(aminosulfonyl)phenyl]-2-methylpropanoate	
Appearance	Pale Yellow to Pale Brown Solid	[4]
Purity	Typically ≥95%	
Storage Temperature	Sealed in dry, room temperature	

Structural Elucidation

The chemical structure of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is key to understanding its reactivity and potential biological activity.

Figure 1. Chemical structure of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**.

Synthesis

A plausible synthetic route to **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** can be derived from the chemical literature, particularly from patent documents detailing the preparation of related compounds. A likely precursor is 2-phenylethylamine, which can undergo a series of reactions to introduce the sulfamoyl and the ethyl 2-methylpropionate functionalities.

A key step involves the chlorosulfonylation of an appropriate phenyl-containing intermediate, followed by amination to form the sulfonamide group. For instance, a process for preparing N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazinecarboxamide involves the reaction of an intermediate with chlorosulfonic acid followed by treatment with ammonia.[\[6\]](#)

While a specific, detailed protocol for the synthesis of the title compound is not readily available in peer-reviewed journals, U.S. Patent Application US20060025444A1 describes the synthesis of related α,α -dimethylbenzeneacetic acid derivatives.^[6] A general synthetic workflow can be proposed based on established organic chemistry principles.

[Click to download full resolution via product page](#)

Figure 2. Proposed synthetic workflow for **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate**.

Spectral Data (Predicted and Comparative)

Detailed, experimentally obtained spectral data for **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** are not widely available. However, predictions and comparisons with structurally similar compounds can provide valuable insights for characterization.

- **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the gem-dimethyl groups, and signals in the aromatic region for the benzene ring protons. The protons of the sulfonamide group may appear as a broad singlet.
- **^{13}C NMR:** The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the phenyl ring, carbons of the ethyl group, the methyl groups, and the aromatic carbons.
- **IR Spectroscopy:** The infrared spectrum should exhibit characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm^{-1}), the N-H stretching of the sulfonamide, the C=O stretching of the ester (around 1730 cm^{-1}), and C-H stretching of the aromatic and aliphatic portions.

- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group from the ester and cleavage of the sulfonamide moiety.

Reactivity and Stability

The reactivity of **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is dictated by its functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The sulfonamide group is generally stable, but can also undergo hydrolysis under more forcing acidic or basic conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The thermal stability of sulfonamides can vary depending on the specific structure, but they are generally considered to be relatively stable at ambient temperatures.[\[10\]](#)[\[11\]](#)[\[12\]](#) However, elevated temperatures can lead to degradation. Photostability is another consideration, as some sulfonamides are known to be susceptible to degradation upon exposure to UV light.[\[10\]](#)

Potential Applications in Drug Development

The presence of the sulfonamide functional group makes **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** a compound of high interest for drug discovery and development. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Enzyme Inhibition: Many sulfonamide-containing drugs act as enzyme inhibitors. The sulfonamide group can mimic a transition state or bind to the active site of enzymes, leading to their inhibition. This compound could be explored as an inhibitor for various enzymes implicated in disease.
- Antibacterial Agents: The foundational use of sulfonamides was as antibacterial agents. While resistance is an issue, the development of new sulfonamide-based antibiotics is still an active area of research.
- Anti-inflammatory and Anticancer Agents: Various benzenesulfonamide derivatives have shown promising anti-inflammatory and anticancer activities.[\[2\]](#)[\[13\]](#) This compound could serve as a scaffold for the synthesis of new candidates in these therapeutic areas.

- Cardiovascular and Other Indications: Sulfonamide derivatives have also been investigated for their effects on the cardiovascular system and other biological targets.[14]

The ethyl 2-methyl-2-phenylpropionate core is also found in various biologically active molecules, further highlighting the potential of this compound as a precursor for novel therapeutics.

Safety and Handling

Based on available safety data sheets, **Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated area or a fume hood.[15][17]

Conclusion

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate is a promising, yet not extensively characterized, chemical entity. Its combination of a sulfonamide pharmacophore and a propionate ester moiety makes it a valuable intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Further research into its specific physicochemical properties, detailed spectral characterization, and exploration of its biological activities is warranted to fully unlock its potential in the development of new therapeutic agents. This guide serves as a foundational technical resource to aid researchers and scientists in their endeavors with this intriguing compound.

References

[1] Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α -glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Retrieved from [\[Link\]](#)

[2] Eze, F. I., Chilaka, F. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. *Frontiers in Chemistry*, 7, 634. Retrieved from [\[Link\]](#)

[14] Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. *Brazilian Journal of Science*, 3(4), 11-23. Retrieved from [\[Link\]](#)

[3] Eze, F. I., Chilaka, F. C., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. *Frontiers in Chemistry*, 7. Retrieved from [\[Link\]](#)

[7] Białyk-Bielńska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. *Journal of Hazardous Materials*, 221-222, 264-272. Retrieved from [\[Link\]](#)

[8] Wagenaar, A., & Engberts, J. B. F. N. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications. Retrieved from [\[Link\]](#)

[9] Białyk-Bielńska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. *PubMed*, 224821639. Retrieved from [\[Link\]](#)

[11] Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. *Food Chemistry*, 136(2), 1011-1018. Retrieved from [\[Link\]](#)

[12] Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. *ResearchGate*. Retrieved from [\[Link\]](#)

[18] Chen, J., et al. (2018). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. *Environmental Pollution*, 233, 994-1002. Retrieved from [\[Link\]](#)

[19] Hrbáč, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. *Inorganic Chemistry*, 52(24), 14050-14058. Retrieved from [\[Link\]](#)

[20] Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. *The Journal of Organic Chemistry*, 82(24), 13423-13439. Retrieved from [\[Link\]](#)

[21] PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. Retrieved from [\[Link\]](#)

[22] SpectraBase. (n.d.). Ethyl 2-methyl-2-phenoxypropanoate. Retrieved from [\[Link\]](#)

[23] PubChem. (n.d.). Ethyl 2-methyl-2-(4-methylphenyl)propanoate. Retrieved from [\[Link\]](#)

[24] Quick Company. (n.d.). A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] Ethyl} 3 Ethyl 4 Methyl 2 Oxo 2,5 Dihydro 1 H Pyrrole 1 Carboxamide. Retrieved from [\[Link\]](#)

[25] PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl propionate. Retrieved from [\[Link\]](#)

[26] The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [\[Link\]](#)

[27] Alchem Pharmtech. (n.d.). CAS 2901-13-5 | Ethyl 2-methyl-2-phenylpropanoate. Retrieved from [\[Link\]](#)

[6] Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. Retrieved from

[28] PubChem. (n.d.). Benzeneacetic acid, alpha-methyl-, ethyl ester. Retrieved from [\[Link\]](#)

[29] Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Retrieved from

[30] The Good Scents Company. (n.d.). ethyl 2-(methyl dithio) propionate. Retrieved from [\[Link\]](#)

[31] PubChem. (n.d.). Ethyl 2-furanpropionate. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethyl 2-Methyl-2-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 6. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 15. fishersci.com [fishersci.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. tlcstandards.com [tlcstandards.com]
- 18. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 21. prepchem.com [prepchem.com]
- 22. spectrabase.com [spectrabase.com]
- 23. Ethyl 2-methyl-2-(4-methylphenyl)propanoate | C13H18O2 | CID 583752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] [quickcompany.in]}
- 25. 2-(4-Methyl-5-thiazolyl)ethyl propionate | C9H13NO2S | CID 29933357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 [thegoodsentscompany.com]
- 27. alchempharmtech.com [alchempharmtech.com]
- 28. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 30. ethyl 2-(methyl dithio) propionate [thegoodsentscompany.com]
- 31. Ethyl 2-furanpropionate | C9H12O3 | CID 61450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022916#ethyl-2-methyl-2-4-sulfamoylphenyl-propionate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com